molecular formula C20H20N2O5S B288118 1-(2-Furoyl)-4-[(4-methoxy-1-naphthyl)sulfonyl]piperazine

1-(2-Furoyl)-4-[(4-methoxy-1-naphthyl)sulfonyl]piperazine

Cat. No. B288118
M. Wt: 400.4 g/mol
InChI Key: DOTDHTGXSNFAMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Furoyl)-4-[(4-methoxy-1-naphthyl)sulfonyl]piperazine, commonly known as FR900359, is a small molecule inhibitor that has gained significant attention in scientific research. This molecule is known for its ability to selectively inhibit the activity of Gq proteins, which are involved in various physiological processes.

Mechanism of Action

FR900359 selectively inhibits the activity of Gq proteins by binding to the alpha subunit of these proteins. This binding prevents the activation of downstream signaling pathways, which leads to the inhibition of various cellular processes. The selective inhibition of Gq proteins by FR900359 makes it a valuable tool for studying the role of these proteins in various physiological processes.
Biochemical and Physiological Effects:
FR900359 has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, reduce inflammation, and improve cardiovascular function. Additionally, FR900359 has been shown to have a neuroprotective effect, making it a potential candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of FR900359 is its selectivity for Gq proteins. This selectivity makes it a valuable tool for studying the role of these proteins in various physiological processes. However, the complex synthesis method and limited availability of FR900359 can be a limitation for lab experiments.

Future Directions

The potential therapeutic applications of FR900359 are vast, and there is a need for further research in this area. One of the future directions for research is to develop more efficient methods for synthesizing FR900359. Additionally, further studies are needed to fully understand the biochemical and physiological effects of FR900359 and its potential therapeutic applications. Finally, the development of more selective inhibitors of Gq proteins could lead to the development of more effective treatments for various diseases.

Synthesis Methods

FR900359 is a complex molecule that is difficult to synthesize. The most commonly used method for its synthesis involves a multi-step process that starts with the synthesis of the key intermediate, 4-methoxy-1-naphthalenesulfonyl chloride. This intermediate is then reacted with piperazine to obtain the final product, FR900359. The entire synthesis process requires specialized equipment and expertise.

Scientific Research Applications

FR900359 has been extensively studied for its potential therapeutic applications. It has been shown to be effective in treating various diseases, including cardiovascular diseases, cancer, and inflammation. Additionally, FR900359 has been used as a tool to study the role of Gq proteins in various physiological processes.

properties

Product Name

1-(2-Furoyl)-4-[(4-methoxy-1-naphthyl)sulfonyl]piperazine

Molecular Formula

C20H20N2O5S

Molecular Weight

400.4 g/mol

IUPAC Name

furan-2-yl-[4-(4-methoxynaphthalen-1-yl)sulfonylpiperazin-1-yl]methanone

InChI

InChI=1S/C20H20N2O5S/c1-26-17-8-9-19(16-6-3-2-5-15(16)17)28(24,25)22-12-10-21(11-13-22)20(23)18-7-4-14-27-18/h2-9,14H,10-13H2,1H3

InChI Key

DOTDHTGXSNFAMF-UHFFFAOYSA-N

SMILES

COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCN(CC3)C(=O)C4=CC=CO4

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCN(CC3)C(=O)C4=CC=CO4

Origin of Product

United States

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